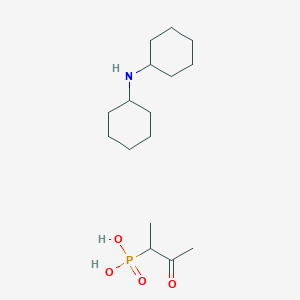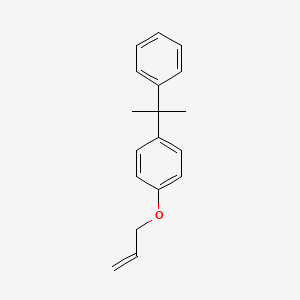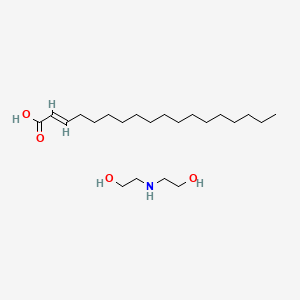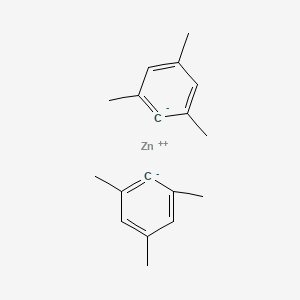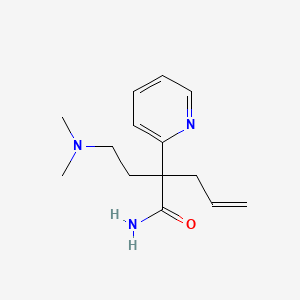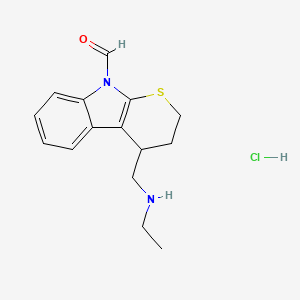
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)” is a complex chemical entity that combines several distinct components. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic and structural roles in biological systems. Formaldehyde is a simple aldehyde with widespread use in chemical synthesis. 2-Hydroxybenzoic acid, also known as salicylic acid, is a well-known compound with applications in medicine and cosmetics. 4-Nonylphenol is an organic compound used in the production of detergents and other industrial products. Oxygen(2-) refers to the oxide ion, which is a common component in many chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of formaldehyde with 2-hydroxybenzoic acid in the presence of sulfuric acid to form a methylenebis(2-hydroxybenzoic acid) ligand . This ligand is then allowed to bind with zinc ions to form the zinc complex. The reaction conditions typically include controlled temperatures and pH levels to ensure the proper formation of the complex.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced analytical techniques ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization and filtration to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the phenolic group in 2-hydroxybenzoic acid can participate in electrophilic substitution reactions, such as nitration and bromination . The zinc component can also undergo redox reactions, where it alternates between different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various bases for deprotonation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenolic group can yield nitrophenols, while bromination can produce bromophenols. The zinc component can form various coordination complexes with different ligands.
Scientific Research Applications
The compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions due to the catalytic properties of zinc . In biology, it has been studied for its potential antibacterial and cytotoxic activities . In medicine, components like 2-hydroxybenzoic acid are well-known for their anti-inflammatory properties and are used in formulations for treating skin conditions. In industry, 4-nonylphenol is used in the production of detergents and other cleaning agents .
Mechanism of Action
The mechanism of action of this compound involves several molecular targets and pathways. Zinc ions play a crucial role in various enzymatic reactions by acting as cofactors. They can enhance the activity of enzymes involved in DNA synthesis and repair, protein synthesis, and cell division . The phenolic group in 2-hydroxybenzoic acid can interact with various cellular targets, leading to anti-inflammatory and antimicrobial effects. The formaldehyde component can react with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of biological molecules.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other zinc complexes with different ligands, such as zinc acetate and zinc sulfate. Other phenolic compounds like gallic acid, protocatechuic acid, and syringic acid also share similar properties with 2-hydroxybenzoic acid .
Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups and components, each contributing distinct properties. The presence of zinc provides catalytic and structural benefits, while the phenolic and aldehyde groups offer various chemical reactivity and biological activities. This combination makes the compound versatile and valuable in multiple applications.
Properties
CAS No. |
71077-22-0 |
|---|---|
Molecular Formula |
C23H32O6Zn |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-) |
InChI |
InChI=1S/C15H24O.C7H6O3.CH2O.O.Zn/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-6-4-2-1-3-5(6)7(9)10;1-2;;/h10-13,16H,2-9H2,1H3;1-4,8H,(H,9,10);1H2;;/q;;;-2;+2 |
InChI Key |
ACOUROVRFRGTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O.[O-2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
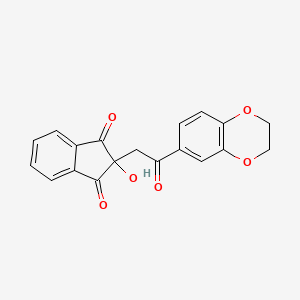
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
